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Overview
Description
TAK-661: is a compound developed as a specific inhibitory agent of eosinophil chemotaxis. It has been studied for its potential to reduce antigen-induced asthmatic responses, particularly in allergic models . This compound has shown promise in reducing bronchoconstriction and eosinophil infiltration, making it a potential therapeutic agent for respiratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAK-661 involves several steps:
Starting Material: 3,6-dichloro-4-isopropylpyridazine is treated with ethanolic ammonia in a sealed tube at 130-140°C to produce aminopyridazine.
Condensation: The aminopyridazine is then condensed with dimethylformamide dimethyl acetal in boiling toluene, followed by reaction with hydroxylamine hydrochloride to form the formamide oxime.
Cyclization: The formamide oxime is cyclized to triazolopyridazine using polyphosphoric acid at 110°C.
Industrial Production Methods: The industrial production methods for TAK-661 are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: TAK-661 undergoes various chemical reactions, including:
Substitution Reactions: The displacement of the chloro atom in the triazolopyridazine ring.
Condensation Reactions: Formation of formamide oxime from aminopyridazine and dimethylformamide dimethyl acetal.
Cyclization Reactions: Conversion of formamide oxime to triazolopyridazine.
Common Reagents and Conditions:
Ethanolic Ammonia: Used for the initial substitution reaction.
Dimethylformamide Dimethyl Acetal: Used in the condensation step.
Hydroxylamine Hydrochloride: Reacts to form the oxime.
Polyphosphoric Acid: Facilitates the cyclization reaction.
Sodium Hydride: Used in the final substitution step.
Major Products:
Triazolopyridazine Derivatives: Formed through the cyclization and substitution reactions.
Scientific Research Applications
TAK-661 has been primarily studied for its potential in treating respiratory conditions, particularly asthma. It acts as an inhibitor of eosinophil chemotaxis, reducing eosinophil infiltration and bronchoconstriction in allergic models . This makes it a valuable compound for research in respiratory medicine and immunology.
Mechanism of Action
TAK-661 exerts its effects by inhibiting eosinophil chemotaxis. Eosinophils play a significant role in allergen-induced airway responses. By inhibiting their movement, TAK-661 reduces eosinophil infiltration into the airway wall, thereby decreasing bronchoconstriction and airway hyperresponsiveness . The exact molecular targets and pathways involved in this inhibition are still under investigation.
Comparison with Similar Compounds
Montelukast: A leukotriene receptor antagonist used in asthma treatment.
Omalizumab: An anti-IgE antibody used for severe allergic asthma.
Mepolizumab: An anti-interleukin-5 antibody used for eosinophilic asthma.
TAK-661’s unique mechanism of action and its potential to reduce late-phase bronchoconstriction make it a promising candidate for further research and development in respiratory medicine.
Properties
CAS No. |
175215-34-6 |
---|---|
Molecular Formula |
C13H21N5O3S |
Molecular Weight |
327.41 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(7-propan-2-yl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]propane-1-sulfonamide |
InChI |
InChI=1S/C13H21N5O3S/c1-9(2)10-5-11-15-8-16-18(11)17-12(10)21-6-13(3,4)7-22(14,19)20/h5,8-9H,6-7H2,1-4H3,(H2,14,19,20) |
InChI Key |
ABSYJOKYMQTMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=NC=NN2N=C1OCC(C)(C)CS(=O)(=O)N |
Origin of Product |
United States |
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